N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Overview
Description
N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}BENZENESULFONAMIDE is a complex organic compound that features a fluorophenyl group, a dihydropyridazinone core, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materialsThe final step involves the attachment of the benzenesulfonamide moiety through a coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to scale up production .
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}BENZENESULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents on the fluorophenyl group .
Scientific Research Applications
N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}BENZENESULFONAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridazinone derivatives and benzenesulfonamide-containing molecules. Examples include:
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine (gefitinib)
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
Uniqueness
N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the dihydropyridazinone core provides a versatile scaffold for further modification.
Properties
Molecular Formula |
C18H16FN3O3S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C18H16FN3O3S/c19-15-8-6-14(7-9-15)17-10-11-18(23)22(21-17)13-12-20-26(24,25)16-4-2-1-3-5-16/h1-11,20H,12-13H2 |
InChI Key |
ULYOMHJJOUOIIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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